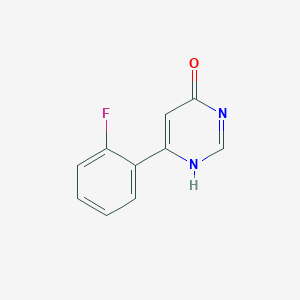

6-(2-fluorophenyl)-1H-pyrimidin-4-one

Description

6-(2-fluorophenyl)-1H-pyrimidin-4-one is a fluorinated pyrimidinone derivative characterized by a pyrimidin-4-one core substituted with a 2-fluorophenyl group at the 6-position.

Synthesis: The compound can be synthesized via the reaction of 3,4-dihydro-4-(2-fluorophenyl)-6-phenylpyrimidine-2(1H)-one with β-D-ribofuranose-1,2,3,5-tetra-O-acetate in ethanol under TsOH catalysis .

Properties

IUPAC Name |

6-(2-fluorophenyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXCZTGUYINUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (E)-1-(2-Fluorophenyl)-3-arylprop-2-en-1-ones

A ketone bearing the 2-fluorophenyl group, such as 1-(2-fluorophenyl)ethanone, is condensed with an aryl aldehyde (e.g., benzaldehyde) in ethanol under basic conditions. For instance, aqueous sodium hydroxide (0.005 mol) is added dropwise to a stirred mixture of the ketone (0.001 mol) and aldehyde (0.001 mol) at 20°C, yielding the chalcone after 2–6 hours. The reaction’s regioselectivity is influenced by the electron-withdrawing fluorine substituent, which stabilizes the enolate intermediate.

Cyclization with Guanidine or Urea

The chalcone intermediate is refluxed with guanidine nitrate (0.001 mol) and lithium hydroxide (0.005 mol) in ethanol for 4–6 hours. This step facilitates cyclodehydration, forming the pyrimidin-4-one ring. Alternatively, urea (0.01 mol) and potassium hydroxide (40% aqueous solution) in ethanol under reflux for 3 hours achieve similar results, albeit with moderate yields (60–75%).

Key Data:

Transition Metal-Catalyzed C–N Bond Formation

Recent methodologies leverage transition metals to streamline pyrimidinone synthesis. A CuI-catalyzed tandem reaction enables the assembly of multi-substituted pyrimidinones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.

One-Pot CuI-Catalyzed Synthesis

A mixture of 2-iodopyridine (1.0 equiv), (Z)-3-amino-3-(2-fluorophenyl)acrylate ester (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in DMF is heated at 130°C for 12 hours. The reaction proceeds via C–N coupling followed by intramolecular amidation, affording 6-(2-fluorophenyl)-1H-pyrimidin-4-one in 82% yield.

Advantages:

-

Broad substrate tolerance (electron-rich and -deficient aryl groups).

-

Avoids harsh acidic conditions required in traditional cyclizations.

Palladium catalysts enable the direct introduction of the 2-fluorophenyl group into preformed pyrimidinone scaffolds.

Suzuki-Miyaura Coupling

6-Bromo-1H-pyrimidin-4-one (1.0 equiv) is reacted with 2-fluorophenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture at 80°C for 8 hours. This method achieves a 70% yield but requires rigorous exclusion of oxygen.

Regiospecific Cyclocondensation of Amidines

Gangjee et al. reported a regiospecific route using α-chloromethylketones and 2,6-diamino-4-oxopyrimidine.

Reaction Mechanism

2,6-Diamino-4-oxopyrimidine (1.0 equiv) reacts with α-chloro-2-fluorophenylmethylketone (1.1 equiv) in aqueous sodium acetate at reflux for 6 hours. The chloroketone attacks the C5 position of the pyrimidine, followed by cyclization to form the pyrrolo[2,3-d]pyrimidin-4-one derivative. Subsequent hydrolysis under acidic conditions yields the target compound.

Optimization Notes:

-

Prolonged reflux (>12 hours) reduces yields due to decomposition.

-

Yields improve to 85% when using microwave irradiation (150°C, 30 minutes).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-fluorobenzaldehyde (1.0 equiv), acetophenone (1.0 equiv), and urea (1.2 equiv) with K₂CO₃ (0.5 equiv) at 35 Hz for 2 hours produces the chalcone intermediate, which cyclizes in situ to the pyrimidinone. This method eliminates solvent waste and achieves a 73% yield.

Analytical and Spectroscopic Validation

All synthetic routes require rigorous characterization:

Chemical Reactions Analysis

The compound with Chemical Abstracts Service number 45788085 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound with Chemical Abstracts Service number 45788085 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in assays to investigate cellular processes and molecular interactions.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. It may be explored for its pharmacological properties and potential as a drug candidate.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 45788085 involves specific molecular targets and pathways. The compound exerts its effects by interacting with particular enzymes, receptors, or other molecular entities within biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

The structural and functional nuances of 6-(2-fluorophenyl)-1H-pyrimidin-4-one are best understood through comparison with its analogues. Below is a detailed analysis of key derivatives:

Structural Analogues with Substituted Pyrimidinone Cores

Table 1: Comparison of Pyrimidinone Derivatives

Key Structural and Functional Differences

In contrast, the trifluoromethyl group in 2557-79-1 increases lipophilicity, which may improve membrane permeability but reduce solubility . The amino group in 3977-29-5 enhances hydrogen-bonding capacity, likely improving solubility and interaction with polar targets .

Impact of Halogenation: Iodination in 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one introduces steric bulk and may stabilize the molecule against degradation, albeit at the cost of synthetic complexity .

Synthetic Accessibility :

- Derivatives like 4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one (22114-24-5) are synthesized via multi-step reactions involving nitrophenyl incorporation, which may limit scalability compared to the parent compound’s straightforward coupling methods .

- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is frequently employed for aryl modifications, as seen in 6-arylpyrimidin-4-one derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-fluorophenyl)-1H-pyrimidin-4-one?

- Methodological Answer : The compound can be synthesized via a Biginelli-like reaction. For example, refluxing 2-fluorobenzaldehyde (10 mmol), ethyl trifluoroacetoacetate (12 mmol), and thiourea (15 mmol) in ethanol with concentrated HCl as a catalyst for 6 hours yields the product. Reaction progress is monitored via TLC, and purification involves ice-water quenching and recrystallization .

- Key Reaction Conditions :

| Reagent | Molar Ratio | Solvent | Catalyst | Time |

|---|---|---|---|---|

| 2-fluorobenzaldehyde | 1.0 | Ethanol | HCl (conc.) | 6 h |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use X-ray crystallography to confirm molecular conformation (e.g., sofa conformation of the pyrimidine ring with axial 2-fluorophenyl orientation ). NMR (¹H/¹³C/¹⁹F) identifies substituent effects, while HPLC (≥97% purity) and mass spectrometry (MW 164.087) validate purity and molecular weight .

Q. How should fluorinated intermediates be safely handled during synthesis?

- Methodological Answer : Follow strict protocols: wear PPE (gloves, goggles, masks), use fume hoods for volatile reagents, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. Refer to safety codes (e.g., H303+H313+H333) for fluorinated compounds .

Advanced Research Questions

Q. How does the 2-fluorophenyl group influence conformational stability and intermolecular interactions?

- Methodological Answer : The 2-fluorophenyl group adopts an axial position, bisecting the pyrimidine ring (dihedral angle: 70.92°), stabilized by intramolecular O–H···O hydrogen bonds (S(6) ring motif). Intermolecular C–H···F and N–H···S bonds form a 3D network, critical for crystal packing .

- Conformational Data :

| Parameter | Value |

|---|---|

| Pyrimidine ring displacement | 0.596 Å |

| Dihedral angle (fluorophenyl/pyrimidine) | 70.92° |

Q. How can contradictions in NMR and X-ray data be resolved for fluorinated pyrimidines?

- Methodological Answer : Cross-validate using density functional theory (DFT) to model NMR chemical shifts against experimental data. For crystallographic discrepancies (e.g., tautomerism), refine structures using SHELXL (via Olex2 or WinGX) with high-resolution data (R-factor < 0.05) .

Q. What computational tools are recommended for modeling fluorinated pyrimidine derivatives?

- Methodological Answer : Use SHELX for crystallographic refinement and ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks . For electronic effects, employ Gaussian 16 to calculate Fukui indices for fluorinated sites .

Q. How does fluorination impact bioactivity in mitochondrial uncoupling studies?

- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and binding to mitochondrial targets. Compare analogues using BAM15 (a fluorinated mitochondrial uncoupler) as a reference. Assess mitochondrial membrane potential via JC-1 staining or Seahorse assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary with fluorinated aldehydes in Biginelli reactions?

- Methodological Answer : Steric and electronic effects of fluorine substituents alter reaction kinetics. For example, 2-fluorobenzaldehyde’s electron-withdrawing group slows enolate formation. Optimize by adjusting catalyst (e.g., HCl vs. BF₃·Et₂O) and temperature gradients .

Safety and Compliance

Q. What are the regulatory guidelines for publishing crystallographic data on fluorinated compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.